
Psncbam-1
概要
科学的研究の応用
Case Study
A pivotal study characterized PSNCBAM-1's effects using a combination of yeast reporter assays and radioligand binding assays. The results indicated that this compound effectively blocked the actions of various CB1 agonists, confirming its role as an allosteric antagonist . This study suggests that this compound could provide a safer alternative to existing treatments like Rimonabant, which has been associated with adverse side effects.
Effects on Ethanol Consumption
Research has also explored the impact of this compound on ethanol consumption behaviors. A study indicated that this compound could reduce ethanol-induced reward behaviors in animal models, suggesting its potential use in treating alcohol use disorders . The compound's ability to modulate the endocannabinoid system may help alleviate cravings and withdrawal symptoms associated with alcohol dependence.
Case Study
In an experimental setup involving mice, pretreatment with this compound led to a significant reduction in ethanol self-administration compared to control groups. This finding underscores the compound's promise as a therapeutic agent for managing alcohol-related disorders .
Potential Therapeutic Applications
The modulation of the endocannabinoid system by this compound may also extend to anxiety and stress-related conditions. By selectively antagonizing the CB1 receptor, this compound could mitigate anxiety responses without the psychoactive effects typically associated with cannabinoid agonists.
Case Study
In behavioral assays assessing anxiety-like behavior in rodents, administration of this compound resulted in decreased anxiety levels as measured by elevated plus maze tests. These findings suggest that targeting CB1 receptors with allosteric modulators like this compound may offer new avenues for treating anxiety disorders without the risks of conventional cannabinoid therapies .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Obesity Treatment | Hypophagic effects via CB1 modulation | Reduces food intake and body weight in rats |
Neuropharmacology | Modulation of reward pathways | Decreases ethanol self-administration |
Anxiety Disorders | Antagonism of CB1 receptors | Reduces anxiety-like behavior in rodent models |
作用機序
PSNCBAM-1は、内因性カンナビノイドが結合するオルソステリック部位とは異なる、CB1受容体上のアロステリック部位に結合することでその効果を発揮します。 この結合は受容体の活性を調節し、アナンダミドや2-アラキドノイルグリセロールなどの内因性アゴニストに対する反応を低下させます。 関与する正確な分子経路には、Gタンパク質シグナル伝達の阻害と神経伝達物質放出に対する下流効果が含まれます .
生化学分析
Biochemical Properties
Psncbam-1 interacts with the CB1 receptor, acting as a negative allosteric modulator . It is selective for CB1 over CB2 in HEK293 cells expressing the human receptors . The nature of these interactions involves the inhibition of activation of the CB1 receptor .
Cellular Effects
This compound has been shown to influence cell function by modulating the activity of the CB1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CB1 receptor and inhibiting its activation . This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Dosage Effects in Animal Models
In rodent models of alcohol use disorder, this compound has been shown to reduce ethanol self-administration in a dose-dependent manner . It did not affect the rewarding effects of ethanol .
Metabolic Pathways
Given its interaction with the CB1 receptor, it may influence endocannabinoid signaling pathways .
準備方法
合成ルートと反応条件
PSNCBAM-1の合成には、4-クロロアニリンと3-(6-(ピロリジン-1-イル)ピリジン-2-イル)安息香酸を反応させて対応する尿素誘導体を生成する工程が含まれます。 この反応は、通常、ジクロロメタンやテトラヒドロフランなどの有機溶媒中で、カルボニルジイミダゾール(CDI)やN、N’-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を用いて穏やかな条件下で行われます .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。 これには、反応条件の最適化、精製手順、および産業安全および環境規制への準拠の確保が含まれます。
化学反応の分析
反応の種類
PSNCBAM-1は、フェニル環にクロロ基が存在するために、主に置換反応を起こします。 また、尿素部分により、水素結合やその他の非共有結合相互作用にも関与できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、塩基性条件下でクロロ基を置換できます。
水素結合: 尿素基は、さまざまな生体分子と水素結合を形成し、その結合親和性と特異性に影響を与えます。
主な生成物
これらの反応の主な生成物は、置換反応で使用される特定の求核剤によって異なります。 たとえば、this compoundとアミンを反応させると、対応するアミン置換誘導体が生成されます。
科学研究への応用
化学: CB1受容体のアロステリックモジュレーションを研究するためのツール化合物として使用されます。
生物学: CB1受容体に関連する細胞シグナル伝達経路への影響について調査されています。
医学: 直接的なアンタゴニストの悪影響なしにCB1受容体活性を調節することで、アルコール使用障害や肥満などの状態を治療する可能性について調査されています
業界: CB1受容体を標的とする新しい治療薬の開発における潜在的な用途。
類似化合物との比較
類似化合物
ORG27569: 類似の効果を持つが化学構造が異なる、CB1受容体の別の負のアロステリックモジュレーター。
ZCZ-011: 類似のアロステリックモジュレーション特性を持つが、薬物動態プロファイルが異なる化合物。
独自性
PSNCBAM-1は、CB1受容体の負のアロステリックモジュレーターとしての特定の結合親和性と効力においてユニークです。 直接的なアンタゴニストに関連する重大な副作用なしに受容体活性を調節できるため、治療開発の有望な候補となっています .
生物活性
PSNCBAM-1 is a notable compound recognized for its role as a negative allosteric modulator (NAM) of the cannabinoid receptor type 1 (CB1R). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and structure-activity relationships (SAR).
Overview of this compound
Chemical Structure:
- Chemical Name: N-(4-Chlorophenyl)-N'-[3-[6-(1-pyrrolidinyl)-2-pyridinyl]phenyl]urea
- Molecular Formula: C22H21ClN4O
- Purity: ≥99%
This compound operates primarily as a negative allosteric modulator at CB1 receptors. It has been shown to inhibit the effects of orthosteric agonists such as CP55,940 and WIN 55,212-2, with IC50 values of 45 nM and 209 nM, respectively . Unlike traditional agonists that activate receptors directly, this compound alters receptor activity by binding to an allosteric site, thereby modifying the receptor's response to its natural ligands.
1. Inhibition of Agonist Activity
Research indicates that this compound effectively reduces the functional activity of CB1R agonists. In studies involving [^35S]GTPγS binding assays, it exhibited noncompetitive antagonism against various CB1R agonists .
2. Impact on Feeding Behavior
In vivo studies have demonstrated that this compound decreases food intake and body weight in rodent models. Specifically, doses of 10 mg/kg and 30 mg/kg administered intraperitoneally resulted in significant reductions in both parameters without causing general behavioral disruptions .
3. Alcohol Use Disorders (AUD)
Recent investigations into the effects of this compound on alcohol consumption revealed that it attenuates self-administration of ethanol without altering its rewarding value. This suggests potential therapeutic applications for managing AUD .
Structure-Activity Relationships (SAR)
The SAR studies on this compound have provided insights into how structural modifications can influence its biological activity:
Compound | Modulation Type | IC50 (nM) | Notes |
---|---|---|---|
This compound | Negative Allosteric Modulator | 45 (CP55,940) | Effective in reducing agonist activity |
Compound 11 | Positive Allosteric Modulator | Not specified | Enhances binding affinity for CP55,940 |
Compound 18 | Functional NAM | Not specified | Decreases functionality by ~30% in presence of CP55,940 |
The modifications explored in various analogs have shown that substituents at different positions can significantly affect the binding affinity and functional outcomes at CB1 receptors .
Study on Feeding Behavior
In a controlled study, male mice were administered varying doses of this compound to observe its effects on feeding behavior. The results indicated that higher doses (18 mg/kg and 30 mg/kg) significantly decreased food reward-seeking behavior without affecting locomotor activity, demonstrating its potential as an appetite suppressant .
Study on Alcohol Consumption
Another study focused on the impact of this compound on ethanol self-administration in rodents. The findings suggested that while this compound did not alter the rewarding properties of ethanol, it effectively reduced the quantity consumed by the subjects, indicating a potential mechanism for treating alcohol dependence .
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYFSFWIPRJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701046393 | |
Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877202-74-9 | |
Record name | PSNCBAM-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877202749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 877202-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSNCBAM-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34SC5V6W2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。